1-(1-(4-Ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(3-fluorophenyl)thiourea
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Overview
Description
1-(1-(4-Ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(3-fluorophenyl)thiourea is a complex organic compound that features a combination of piperazine, thiophene, and fluorophenyl groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(4-Ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(3-fluorophenyl)thiourea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperazine Derivative: Starting with 4-ethylpiperazine, it can be reacted with a suitable alkylating agent to introduce the thiophen-2-yl group.
Addition of the Propan-2-yl Group: The intermediate can then be further reacted with a propan-2-yl halide under basic conditions.
Thiourea Formation: Finally, the intermediate is reacted with 3-fluorophenyl isothiocyanate to form the desired thiourea compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(1-(4-Ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(3-fluorophenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The thiourea group can be reduced to form corresponding amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
1-(1-(4-Ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(3-fluorophenyl)thiourea may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological systems.
Medicine: Investigation of its potential as a therapeutic agent due to its unique structure.
Industry: Possible applications in materials science or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1-(4-Ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(3-fluorophenyl)thiourea would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, modulating their activity. The piperazine and thiophene groups could facilitate binding to specific molecular targets, while the fluorophenyl group might enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-(4-Methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(3-fluorophenyl)thiourea
- 1-(1-(4-Ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(4-fluorophenyl)thiourea
Uniqueness
1-(1-(4-Ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(3-fluorophenyl)thiourea is unique due to the specific combination of its functional groups, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
1-[1-(4-ethylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]-3-(3-fluorophenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27FN4S2/c1-3-24-9-11-25(12-10-24)19(18-8-5-13-27-18)15(2)22-20(26)23-17-7-4-6-16(21)14-17/h4-8,13-15,19H,3,9-12H2,1-2H3,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKAZMXGMTVNCOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(C2=CC=CS2)C(C)NC(=S)NC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27FN4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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